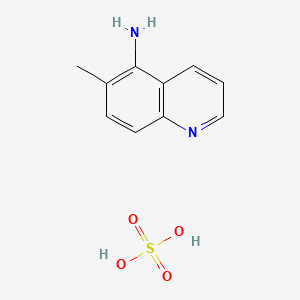
3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(三氟甲氧基)苯基)氮杂环丁烷盐酸盐是一种化学化合物,其分子式为C11H13ClF3NO。它以其独特的结构而闻名,该结构包括一个连接到苯环上的三氟甲氧基和一个氮杂环丁烷环。
准备方法
合成路线和反应条件
3-(2-(三氟甲氧基)苯基)氮杂环丁烷盐酸盐的合成通常涉及在碱存在下使2-(三氟甲氧基)苄基氯与氮杂环丁烷反应。反应在受控条件下进行,以确保形成所需的产物。然后使用重结晶或色谱法等标准技术对反应混合物进行纯化,以获得纯化合物。
工业生产方法
3-(2-(三氟甲氧基)苯基)氮杂环丁烷盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保高产率和纯度。反应条件经过优化,以最大限度地减少副产物并最大限度地提高合成效率。
化学反应分析
反应类型
3-(2-(三氟甲氧基)苯基)氮杂环丁烷盐酸盐可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应会导致形成还原衍生物。
取代: 在适当条件下,三氟甲氧基可以被其他官能团取代。
常见试剂和条件
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常采用氢化铝锂或硼氢化钠等还原剂。
取代: 取代反应可能涉及卤素或亲核试剂在受控条件下的反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生氧化物,而还原可能会产生还原衍生物。取代反应会导致各种取代化合物。
科学研究应用
3-(2-(三氟甲氧基)苯基)氮杂环丁烷盐酸盐在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性,以及作为药物开发的前体。
工业: 用于生产特种化学品和材料。
作用机制
3-(2-(三氟甲氧基)苯基)氮杂环丁烷盐酸盐的作用机制涉及它与特定分子靶标和途径的相互作用。三氟甲氧基和氮杂环丁烷环在其活性中起着至关重要的作用。该化合物可以与靶蛋白或酶结合,调节其功能并导致各种生物效应。所涉及的确切途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 3-(3-(三氟甲基)苯基)氮杂环丁烷盐酸盐
- 3-(2-(三氟甲氧基)苯基)氮杂环丁烷
- 3-(2-(三氟甲氧基)苯基)甲基氮杂环丁烷盐酸盐
独特性
3-(2-(三氟甲氧基)苯基)氮杂环丁烷盐酸盐的独特之处在于存在三氟甲氧基,它赋予了独特的化学和物理性质。与类似化合物相比,该基团增强了化合物的稳定性、亲脂性和潜在的生物活性。
属性
分子式 |
C10H11ClF3NO |
|---|---|
分子量 |
253.65 g/mol |
IUPAC 名称 |
3-[2-(trifluoromethoxy)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-4-2-1-3-8(9)7-5-14-6-7;/h1-4,7,14H,5-6H2;1H |
InChI 键 |
BLQHTWODRSDPPJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC=CC=C2OC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)
![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)



